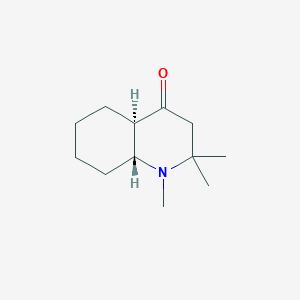
(4aR,8aR)-1,2,2-Trimethyloctahydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,8aR)-1,2,2-Trimethyloctahydroquinolin-4(1H)-one is a chemical compound with a complex structure that falls under the category of octahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-1,2,2-Trimethyloctahydroquinolin-4(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the octahydroquinoline ring system. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-1,2,2-Trimethyloctahydroquinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
(4aR,8aR)-1,2,2-Trimethyloctahydroquinolin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4aR,8aR)-1,2,2-Trimethyloctahydroquinolin-4(1H)-one involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (4aR,8aR)-2,2-Dimethyl-octahydro-1H-thiopyrano[4,3-b]pyridine
- 4-{[(4aR,8aR)-4a-(ethoxymethyl)-octahydro-2H-pyrano[3,2-c]pyridin-6-yl]methyl}-1-methyl-1H-pyrazole
Uniqueness
Compared to similar compounds, (4aR,8aR)-1,2,2-Trimethyloctahydroquinolin-4(1H)-one stands out due to its specific stereochemistry and the range of reactions it can undergo. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62233-24-3 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
(4aR,8aR)-1,2,2-trimethyl-4a,5,6,7,8,8a-hexahydro-3H-quinolin-4-one |
InChI |
InChI=1S/C12H21NO/c1-12(2)8-11(14)9-6-4-5-7-10(9)13(12)3/h9-10H,4-8H2,1-3H3/t9-,10-/m1/s1 |
InChI Key |
AYRMOHVKMAATIO-NXEZZACHSA-N |
Isomeric SMILES |
CC1(CC(=O)[C@@H]2CCCC[C@H]2N1C)C |
Canonical SMILES |
CC1(CC(=O)C2CCCCC2N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















